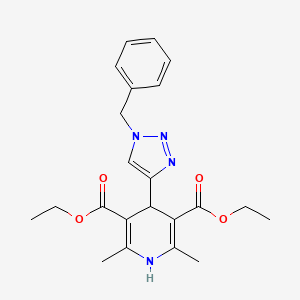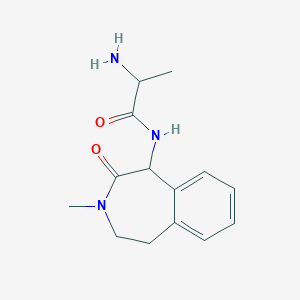
(R)-2-Amino-3-methyl-1 1-diphenylbutane&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-methyl-1,1-diphenylbutane is a chiral compound with a unique structure that includes an amino group, a methyl group, and two phenyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-methyl-1,1-diphenylbutane typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method includes the alkylation of a suitable precursor, such as a diphenylpropanone derivative, followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and protection-deprotection strategies to achieve high yields and purity .
Industrial Production Methods
Industrial production of ®-2-Amino-3-methyl-1,1-diphenylbutane may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-methyl-1,1-diphenylbutane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions on the phenyl groups can lead to various substituted aromatic compounds.
Scientific Research Applications
®-2-Amino-3-methyl-1,1-diphenylbutane has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an antidepressant or analgesic.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanostructures .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-methyl-1,1-diphenylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A related compound with similar structural features but different pharmacological properties.
Benzylamine: Shares the amino group and phenyl ring but lacks the chiral center and additional phenyl group.
Diphenylmethane: Contains two phenyl groups attached to a methane backbone but lacks the amino and methyl groups .
Uniqueness
®-2-Amino-3-methyl-1,1-diphenylbutane is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with molecular targets, making it a valuable compound in asymmetric synthesis and drug development.
Properties
IUPAC Name |
3-methyl-1,1-diphenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIVAFIKUXDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B12276934.png)
![4-[4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12276940.png)
![3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid](/img/structure/B12276942.png)
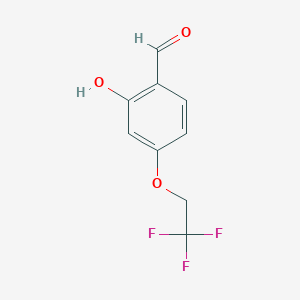
![1-[3-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B12276961.png)
![17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12276962.png)
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine](/img/structure/B12276965.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12276967.png)
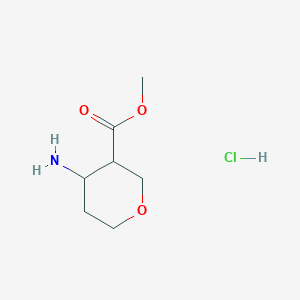
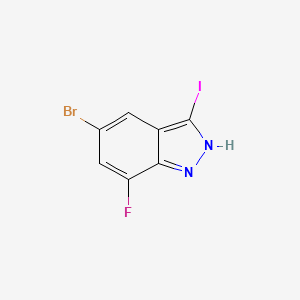
![7-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B12276982.png)
